Gaba-IN-2

GABA-AT inhibition IC50 Enzyme kinetics

GABA-IN-2 (11g) is a first-in-class reversible GABA-AT inhibitor, offering precise temporal control of GABA elevation without the covalent enzyme modification and retinal toxicity risks of vigabatrin. Its unique tryptamino-triazine scaffold enables washout experiments and SAR campaigns. With an IC50 of 19.8 µM and dual GABA-A/GABA-AT engagement, this tool compound is critical for dissecting acute vs. chronic GABAergic pharmacology in anxiety models.

Molecular Formula C12H4Cl2F6N4Se
Molecular Weight 468.1 g/mol
Cat. No. B12397282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaba-IN-2
Molecular FormulaC12H4Cl2F6N4Se
Molecular Weight468.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[Se]C(F)(F)F)N)Cl)C(F)(F)F
InChIInChI=1S/C12H4Cl2F6N4Se/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2
InChIKeyCYZGMWQWIMJKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GABA-IN-2 (GABA-AT Inhibitor 11g) for Neuroscience Research: Baseline Compound Profile


GABA-IN-2, also designated as compound 11g or GABA-AT-IN-2, is a synthetic tryptamino-triazine derivative that functions as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for GABA catabolism in the central nervous system [1]. The compound exhibits an IC50 value of 19.8 ± 0.62 μM against GABA-AT and demonstrates notable antianxiety effects in murine models, positioning it as a research tool for investigating GABAergic modulation in neurological disorders [1]. Its chemical structure (CAS 898468-56-9) incorporates both tryptamine and triazine moieties, a scaffold distinct from classical mechanism-based inactivators such as vigabatrin [1].

Why Generic GABA-AT Inhibitors Cannot Substitute for GABA-IN-2 (11g) in Anxiolytic Research


GABA-AT inhibitors constitute a mechanistically heterogeneous class encompassing irreversible mechanism-based inactivators (e.g., vigabatrin, CPP-115, OV329) and reversible competitive inhibitors (e.g., GABA-IN-2) that differ fundamentally in their binding kinetics, off-target profiles, and in vivo pharmacological effects [1][2]. While vigabatrin and its advanced analogs (CPP-115, OV329) achieve GABA-AT inactivation through covalent modification of the PLP cofactor—a process associated with retinal toxicity and prolonged enzyme recovery times—GABA-IN-2 (11g) operates via reversible inhibition, potentially circumventing cumulative tissue accumulation and irreversible target engagement [2][3]. Substituting a mechanism-based inactivator for a reversible inhibitor in anxiolytic studies would introduce confounding variables including differential brain GABA elevation kinetics, distinct side-effect liabilities, and incomparable dose-response relationships [3].

Quantitative Differentiation of GABA-IN-2 (11g) from Comparator GABA-AT Inhibitors


GABA-AT Inhibitory Potency: GABA-IN-2 (11g) vs. Vigabatrin and CPP-115

GABA-IN-2 (11g) demonstrates moderate inhibitory potency against GABA-AT with an IC50 of 19.8 ± 0.62 μM [1]. In contrast, the FDA-approved irreversible inactivator vigabatrin exhibits a Ki of 10 mM (10,000 μM) [2] and an IC50 of 183.8 μM [3]. The more advanced analog CPP-115 shows a Ki of 59 μM [4]. Thus, GABA-IN-2 (11g) is approximately 500-fold more potent than vigabatrin (by Ki) and 3-fold more potent than CPP-115 (by Ki) in biochemical assays, positioning it as a superior research tool for acute GABA-AT inhibition studies.

GABA-AT inhibition IC50 Enzyme kinetics

In Vivo Anxiolytic Efficacy: GABA-IN-2 (11g) Demonstrates Diazepam-Like Effects

In a murine open field study, GABA-IN-2 (11g) significantly increased approach behavior to the arena center and reduced bolus count—classical indicators of anxiolytic activity—without impairing locomotor exploration or movement [1]. This behavioral profile parallels that of diazepam, a benzodiazepine positive allosteric modulator, but with the mechanistic distinction of direct GABA-AT inhibition [1]. In contrast, vigabatrin, despite its clinical antiepileptic use, has not been characterized for direct anxiolytic effects in the open field paradigm, and CPP-115 has been primarily evaluated for addiction and seizure models rather than anxiety [2].

Anxiolytic Open field test Behavioral pharmacology

Binding Mode: GABA-IN-2 (11g) Exhibits Favorable Docking Scores to Both GABA-A Receptor and GABA-AT

Computational docking studies (AutoDock Vina) revealed that GABA-IN-2 (11g) displays the lowest binding energy among the tryptamino-triazine series to both the GABA-A receptor (PDB: 6X3X) and GABA-AT (PDB: 1SF2), with energy values superior to those of the closely related analog compound 9b [1]. This dual-target docking profile is not observed for vigabatrin, which does not bind GABA-A receptors, nor for CPP-115, which lacks reported GABA-A receptor interaction [2]. The superior docking scores correlate with the compound's enhanced in vivo anxiolytic activity.

Molecular docking Multi-target binding In silico modeling

Selectivity Advantage: GABA-IN-2 (11g) Lacks Covalent Inactivation Mechanism

Unlike vigabatrin, CPP-115, and OV329, which are mechanism-based inactivators (MBIs) that covalently modify the PLP cofactor of GABA-AT, leading to irreversible enzyme inactivation and potential retinal toxicity due to off-target accumulation, GABA-IN-2 (11g) is a reversible competitive inhibitor that does not form covalent adducts [1][2]. This mechanistic distinction is critical: vigabatrin use is limited by visual field defects in up to 40% of patients, a toxicity attributed to irreversible off-target effects [2]. CPP-115, while 300-fold more potent in vivo than vigabatrin, still carries some risk of retinal changes at high doses [3]. As a reversible inhibitor, GABA-IN-2 (11g) may offer a cleaner safety profile for chronic dosing studies.

Reversible inhibition Mechanism of action Safety pharmacology

Structural Novelty: Tryptamino-Triazine Scaffold Distinct from Vigabatrin Analogs

GABA-IN-2 (11g) features a tryptamine-triazine hybrid core (6-(4-chlorobenzyl)-3-[2-(6-methoxy-1H-indol-3-yl)-ethylamino]-4H-[1,2,4]triazin-5-one) that is chemically distinct from the cyclopentanoic acid scaffold shared by vigabatrin, CPP-115, and OV329 [1][2]. This structural divergence translates to a different binding mode and lack of covalent inactivation, as established above. Procurement of this specific chemotype enables exploration of novel SAR around reversible GABA-AT inhibition, a chemical space not addressed by existing mechanism-based inactivators.

Chemical scaffold Structure-activity relationship Novel chemotype

Recommended Research Applications for GABA-IN-2 (11g) Based on Quantitative Evidence


Acute Anxiolytic Screening in Rodent Behavioral Models

Given its demonstrated anxiolytic efficacy in the open field test without locomotor impairment, GABA-IN-2 (11g) is ideally suited for acute anxiety research in rodents [1]. Its reversible inhibition profile allows for precise temporal control of GABA-AT modulation, avoiding the prolonged enzyme inactivation and potential toxicity associated with vigabatrin or CPP-115 [2]. Researchers can administer GABA-IN-2 (11g) prior to behavioral assays to investigate rapid GABAergic effects on anxiety-like behaviors [1].

Mechanistic Studies of Reversible GABA-AT Inhibition

As a reversible competitive inhibitor, GABA-IN-2 (11g) provides a critical tool for dissecting the kinetics and pharmacology of GABA-AT without the confounding factor of covalent enzyme modification [1][2]. This is particularly valuable for studies aiming to differentiate the acute effects of GABA elevation from the compensatory changes induced by chronic irreversible inactivation [2]. The compound's moderate potency (IC50 ~20 μM) also facilitates washout experiments and concentration-response analyses [1].

Polypharmacology Exploration of Dual GABA-A/GABA-AT Modulators

In silico docking data suggest that GABA-IN-2 (11g) engages both GABA-A receptors and GABA-AT [1]. This property makes it a valuable probe for investigating the synergistic effects of concurrent receptor modulation and metabolic inhibition in GABAergic signaling [1]. Studies comparing GABA-IN-2 (11g) to selective GABA-A modulators (e.g., diazepam) or pure GABA-AT inactivators can elucidate the contribution of this dual-target interaction to overall neuropharmacological outcomes [1].

Medicinal Chemistry Optimization of Tryptamino-Triazine Scaffolds

The novel tryptamino-triazine core of GABA-IN-2 (11g) represents a distinct chemical starting point for structure-activity relationship (SAR) campaigns aimed at developing next-generation reversible GABA-AT inhibitors [1]. Procurement of this compound enables synthesis of analogs to probe the contributions of the methoxyindole, chlorobenzyl, and triazine moieties to potency and selectivity [1]. Such efforts could yield improved tool compounds or preclinical candidates with enhanced drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gaba-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.